N,N-diallyl-4-{[(3-chloroanilino)carbonyl]amino}benzenesulfonamide N,N-diallyl-4-{[(3-chloroanilino)carbonyl]amino}benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1001715
InChI: InChI=1S/C19H20ClN3O3S/c1-3-12-23(13-4-2)27(25,26)18-10-8-16(9-11-18)21-19(24)22-17-7-5-6-15(20)14-17/h3-11,14H,1-2,12-13H2,(H2,21,22,24)
SMILES: C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl
Molecular Formula: C19H20ClN3O3S
Molecular Weight: 405.9 g/mol

N,N-diallyl-4-{[(3-chloroanilino)carbonyl]amino}benzenesulfonamide

CAS No.:

Cat. No.: VC1001715

Molecular Formula: C19H20ClN3O3S

Molecular Weight: 405.9 g/mol

* For research use only. Not for human or veterinary use.

N,N-diallyl-4-{[(3-chloroanilino)carbonyl]amino}benzenesulfonamide -

Specification

Molecular Formula C19H20ClN3O3S
Molecular Weight 405.9 g/mol
IUPAC Name 1-[4-[bis(prop-2-enyl)sulfamoyl]phenyl]-3-(3-chlorophenyl)urea
Standard InChI InChI=1S/C19H20ClN3O3S/c1-3-12-23(13-4-2)27(25,26)18-10-8-16(9-11-18)21-19(24)22-17-7-5-6-15(20)14-17/h3-11,14H,1-2,12-13H2,(H2,21,22,24)
Standard InChI Key XFEFQFNMOJQUFT-UHFFFAOYSA-N
SMILES C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl
Canonical SMILES C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator